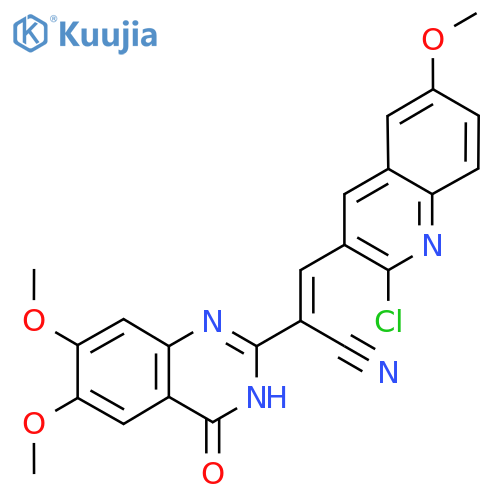Cas no 380391-66-2 ((E)-3-(2-Chloro-6-methoxyquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile)
(E)-3-(2-クロロ-6-メトキシキノリン-3-イル)-2-(6,7-ジメトキシ-4-オキソ-3H-キナゾリン-2-イル)プロプ-2-エンニトリルは、キノリンおよびキナゾリン骨格を有する複素環式化合物です。この化合物は、有機合成中間体としての高い有用性を持ち、特に医薬品開発分野での応用が期待されています。特徴的な構造として、クロロ基とメトキシ基を有するキノリン環と、ジメトキシ置換されたキナゾリン環が共役系を形成しており、電子特性や分子間相互作用の制御が可能です。また、プロペニルニトリル部位が分子の剛性を高め、特異的な生物活性を示すことが報告されています。この化合物は、標的タンパク質との選択的な結合能に優れ、創薬研究におけるリード化合物としての潜在性を有しています。

380391-66-2 structure
商品名:(E)-3-(2-Chloro-6-methoxyquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
(E)-3-(2-Chloro-6-methoxyquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile 化学的及び物理的性質
名前と識別子
-
- 3-(2-chloro-6-methoxyquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile
- Z56783110
- (E)-3-(2-Chloro-6-methoxyquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
- EN300-26611393
- 380391-66-2
-
- インチ: 1S/C23H17ClN4O4/c1-30-15-4-5-17-12(8-15)6-13(21(24)26-17)7-14(11-25)22-27-18-10-20(32-3)19(31-2)9-16(18)23(29)28-22/h4-10H,1-3H3,(H,27,28,29)/b14-7+
- InChIKey: WUHDEKBBWDWUTN-VGOFMYFVSA-N
- ほほえんだ: ClC1=C(/C=C(\C#N)/C2=NC3C=C(C(=CC=3C(N2)=O)OC)OC)C=C2C=C(C=CC2=N1)OC
計算された属性
- せいみつぶんしりょう: 448.0938327g/mol
- どういたいしつりょう: 448.0938327g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 32
- 回転可能化学結合数: 5
- 複雑さ: 824
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 106Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
(E)-3-(2-Chloro-6-methoxyquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26611393-0.05g |
3-(2-chloro-6-methoxyquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile |
380391-66-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
(E)-3-(2-Chloro-6-methoxyquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile 関連文献
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
380391-66-2 ((E)-3-(2-Chloro-6-methoxyquinolin-3-yl)-2-(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile) 関連製品
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
